N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound combines elements of benzimidazole and triazinone, resulting in a structure that is of interest for its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. One of the common methods includes:
Starting Materials: : The synthesis begins with 1H-benzo[d]imidazole-5-carboxylic acid and 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl compounds.
Formation of Amide Bond: : Using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine, the amide bond is formed between the carboxyl group of the benzimidazole and the amino group of the triazinone derivative.
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial-scale synthesis might involve automated reactors for high-throughput production. The conditions are optimized for yield and purity, including:
Reactant Quality: : High-purity reactants to minimize side reactions.
Temperature Control: : Precise temperature management to ensure the stability of intermediates.
Automated Purification: : Use of industrial-scale chromatography systems for efficient purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to modify its functional groups, potentially forming hydroxylated derivatives.
Reduction: : Reduction reactions might be employed to reduce nitro groups or other reducible functionalities within the molecule.
Substitution: : Electrophilic and nucleophilic substitution reactions could be used to introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄ (potassium permanganate), CrO₃ (chromium trioxide).
Reducing Agents: : LiAlH₄ (lithium aluminium hydride), NaBH₄ (sodium borohydride).
Substitution Reagents: : Halogens (Cl₂, Br₂), nucleophiles like hydroxide ions, amines.
Major Products Formed
Oxidation: : Formation of hydroxyl derivatives.
Reduction: : Reduced nitro or carbonyl derivatives.
Substitution: : Various substituted aromatic compounds depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemical research, this compound can be used as a building block for creating more complex molecules. Its unique structure makes it a useful intermediate in synthesizing larger, biologically active molecules.
Biology
In biology, its potential as a biologically active molecule might be explored. It could be used in studies related to enzyme inhibition, protein-ligand interactions, and other biological processes.
Medicine
In medicinal research, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound might be used in the development of novel materials or as a catalyst in various chemical processes.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action will depend on the context of its use. For instance, if it functions as an enzyme inhibitor, it likely binds to the active site of the enzyme, blocking its activity. If it is used in cancer therapy, it might induce apoptosis by interacting with specific cellular pathways.
Comparison with Similar Compounds
Unique Features
Compared to other benzimidazole or triazinone derivatives, this compound's unique structure allows for specific interactions that might not be possible with simpler compounds.
List of Similar Compounds
Benzimidazole Derivatives: : Such as mebendazole, thiabendazole.
Triazinone Derivatives: : Like metamitron, terbutylazine.
Each of these compounds has its unique set of properties and applications, but the combination of benzimidazole and triazinone in N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide offers distinctive advantages in certain contexts.
There you have it—a deep dive into the fascinating world of this compound
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c24-16(11-5-6-14-15(9-11)20-10-19-14)18-7-8-23-17(25)12-3-1-2-4-13(12)21-22-23/h1-6,9-10H,7-8H2,(H,18,24)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAPAHIMTMZKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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